molecular formula C15H12I3NO4 B100677 Liothyronine I-125 CAS No. 15785-49-6

Liothyronine I-125

货号: B100677
CAS 编号: 15785-49-6
分子量: 644.97 g/mol
InChI 键: AUYYCJSJGJYCDS-QBYPCAMJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

左旋甲状腺素 I 125 是一种合成甲状腺激素,主要用于治疗甲状腺功能减退症和某些类型的甲状腺癌。它是天然存在的激素三碘甲状腺原氨酸 (T3) 的人造版本,由甲状腺分泌。 这种化合物在调节人体的新陈代谢、生长和发育中起着至关重要的作用 .

准备方法

合成路线和反应条件

左旋甲状腺素 I 125 是通过一系列化学反应合成的,这些反应涉及酪氨酸残基的碘化。该过程通常涉及以下步骤:

工业生产方法

左旋甲状腺素 I 125 的工业生产涉及使用自动化反应器和大规模合成,并采用严格的质量控制措施。 该过程针对高产率和纯度进行了优化,确保最终产品符合药物使用的监管标准 .

化学反应分析

反应类型

左旋甲状腺素 I 125 经历了几种类型的化学反应,包括:

常用试剂和条件

    氧化剂: 过氧化氢 (H2O2)、高锰酸钾 (KMnO4)。

    还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。

    取代试剂: 卤化剂如碘 (I2) 和溴 (Br2).

主要形成的产物

从这些反应中形成的主要产物包括各种碘化衍生物和脱碘代谢产物,可以使用质谱和核磁共振 (NMR) 光谱等技术对其进行分析 .

科学研究应用

左旋甲状腺素 I 125 具有广泛的科学研究应用,包括:

作用机制

左旋甲状腺素 I 125 通过与细胞核中的甲状腺激素受体结合发挥作用。这种结合激活了参与新陈代谢、生长和发育的特定基因的转录。 激素-受体复合物与 DNA 相互作用,导致调节各种生理过程的蛋白质的合成 .

相似化合物的比较

类似化合物

独特性

左旋甲状腺素 I 125 与左甲状腺素相比,具有作用迅速、半衰期短的特点。这使其在需要快速治疗反应的情况下特别有用。 此外,它通常与左甲状腺素联合使用,以在单独使用左甲状腺素治疗效果不佳的患者中达到最佳的甲状腺激素水平 .

生物活性

Liothyronine I-125, a radiolabeled form of the synthetic thyroid hormone triiodothyronine (T3), is utilized in both therapeutic and diagnostic applications, particularly in thyroid disorders. This article explores its biological activity, pharmacokinetics, clinical applications, and relevant research findings.

Overview of this compound

Liothyronine (L-T3) acts similarly to the endogenous thyroid hormone T3, which plays a crucial role in regulating metabolism, growth, and development. The I-125 isotope is primarily used in diagnostic imaging and therapeutic applications due to its radioactive properties.

Pharmacological Properties

  • Mechanism of Action : Liothyronine exerts its effects by binding to thyroid hormone receptors (TRs) located in the nucleus of target cells. This interaction influences gene expression and protein synthesis, leading to increased metabolic activity across various tissues, including the brain, liver, and muscle .
  • Absorption and Distribution : Liothyronine is well absorbed when administered orally, with bioavailability reported between 85% to 95%. It reaches peak plasma concentrations approximately 2 hours post-administration . The volume of distribution ranges from 0.1 to 0.2 L/kg, indicating extensive tissue uptake .
  • Protein Binding : Approximately 99.7% of liothyronine binds to plasma proteins such as thyroxine-binding globulin (TBG) and albumin, with only a small fraction being metabolically active .
  • Metabolism and Elimination : The liver metabolizes liothyronine through deiodination and conjugation. Its half-life varies between 1 to 2 days, with renal excretion being the primary route for its metabolites .

Clinical Applications

This compound is used in various clinical settings:

  • Thyroid Disorders : It serves as a replacement therapy for hypothyroidism and is used adjunctively in managing thyroid cancer .
  • Diagnostic Imaging : The radiolabeled form (I-125) is particularly valuable in thyroid scans to assess functionality and detect abnormalities such as nodules or malignancies.

Case Studies and Clinical Trials

  • Quality of Life Improvement : A study involving women with residual hypothyroid symptoms demonstrated that treatment with liothyronine significantly improved quality of life across multiple domains measured by the ThyPRO questionnaire. After 12 weeks of treatment, notable improvements were observed in tiredness and cognitive complaints (p<0.0001) .
  • Pharmacokinetics : Research indicated that daily administration of liothyronine resulted in significant fluctuations in serum T3 levels. For instance, peak T3 concentrations reached approximately 292.8 ng/dL after six weeks of treatment .
  • Comparison with Levothyroxine : A comparative study showed that patients receiving a combination of liothyronine and levothyroxine reported better symptom relief than those on levothyroxine alone. The study highlighted the potential benefits of liothyronine for patients who remain symptomatic despite adequate levothyroxine therapy .

Table 1: Pharmacokinetic Parameters of Liothyronine

ParameterValue
Bioavailability85% - 95%
Peak Plasma Concentration~292.8 ng/dL (6 weeks)
Half-life1 - 2 days
Volume of Distribution0.1 - 0.2 L/kg
Protein Binding~99.7%

Table 2: Quality of Life Improvements Post-Treatment

DomainBaseline ScorePost-Treatment Scorep-value
TirednessHighLow<0.0001
Cognitive ComplaintsHighLow<0.0001
Overall Quality of LifeModerateImproved<0.0001

属性

CAS 编号

15785-49-6

分子式

C15H12I3NO4

分子量

644.97 g/mol

IUPAC 名称

(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanylphenoxy)-3,5-bis(125I)(iodanyl)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i16-2,17-2,18-2

InChI 键

AUYYCJSJGJYCDS-QBYPCAMJSA-N

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

手性 SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2[125I])C[C@@H](C(=O)O)N)[125I])[125I])O

规范 SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O

颜色/形态

CRYSTALS

Key on ui other cas no.

24359-14-6
15785-49-6

物理描述

Solid

溶解度

11.4 [ug/mL] (The mean of the results at pH 7.4)
Very slightly soluble
In water, 3.958 mg/l at 37 °C.
Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liothyronine I-125
Reactant of Route 2
Liothyronine I-125
Reactant of Route 3
Liothyronine I-125
Reactant of Route 4
Reactant of Route 4
Liothyronine I-125
Reactant of Route 5
Reactant of Route 5
Liothyronine I-125
Reactant of Route 6
Reactant of Route 6
Liothyronine I-125

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。